molecular formula C10H6ClN3 B3038288 4-chloro-5H-pyridazino[4,5-b]indole CAS No. 85076-68-2

4-chloro-5H-pyridazino[4,5-b]indole

Cat. No.: B3038288
CAS No.: 85076-68-2
M. Wt: 203.63 g/mol
InChI Key: KIMLHHTWRRCTNQ-UHFFFAOYSA-N
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Description

Historical Development of Pyridazinoindole Derivatives in Medicinal Chemistry

Pyridazinoindoles emerged as a distinct class of nitrogen-containing heterocycles in the late 20th century, with early research focused on their structural analogy to naturally occurring β-carbolines. The fusion of a pyridazine ring with an indole nucleus created a planar, electron-deficient system capable of diverse non-covalent interactions with biological targets. Initial explorations in the 1990s demonstrated that unsubstituted pyridazinoindoles exhibited moderate affinity for central nervous system receptors, sparking interest in their neuropharmacological potential.

A pivotal advancement occurred with the introduction of halogen substituents, particularly at position 4 of the pyridazine ring. Researchers discovered that chloro-substitution dramatically enhanced both the chemical reactivity and biological activity of the core structure. For instance, 4-chloro-5H-pyridazino[4,5-b]indole served as a key intermediate in synthesizing triazolo-fused derivatives with demonstrated antitumor properties. This modification improved metabolic stability compared to non-halogenated analogs while maintaining favorable solubility profiles.

The compound’s versatility became apparent through its application in tuberculosis drug discovery. Structural optimization campaigns using this compound as a template produced analogs with minimum inhibitory concentrations (MIC) below 1 μg/mL against Mycobacterium tuberculosis strains, outperforming first-line therapeutics like rifampicin in specific structural configurations. These findings underscored the scaffold’s capacity for target-oriented modifications while preserving antimicrobial potency.

Structural and Functional Significance of the 4-Chloro Substituent

The chlorine atom at position 4 exerts three critical influences on the compound’s physicochemical and biological behavior:

  • Electronic Modulation : The electron-withdrawing effect of chlorine increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions. This property enables precise functionalization at position 4 while maintaining the integrity of the fused ring system. Density functional theory calculations reveal that chloro-substitution lowers the LUMO energy by 0.8 eV compared to the parent pyridazinoindole, enhancing charge-transfer interactions with biological targets.

  • Steric Steering : With a van der Waals radius of 1.80 Å, the chlorine atom creates optimal steric bulk to guide molecular recognition processes without inducing excessive conformational strain. X-ray crystallographic studies demonstrate that the 4-chloro substituent adopts a coplanar orientation with the pyridazine ring, maximizing π-π stacking interactions in protein binding pockets.

  • Hydrogen-Bonding Capacity : Though not a traditional hydrogen-bond donor, the C-Cl bond participates in non-canonical halogen bonding interactions. In the context of phosphodiesterase 4 (PDE4) inhibition, the chlorine atom forms a 3.1 Å contact with a backbone carbonyl oxygen in the enzyme’s active site, contributing to submicromolar binding affinities observed in biochemical assays.

The synergistic effects of these properties are evident in structure-activity relationship studies. For example, replacement of the 4-chloro group with bulkier substituents like bromine or trifluoromethyl groups reduces target engagement by 40–60%, while smaller substituents such as fluorine diminish metabolic stability. This narrow structure-activity window highlights the chlorine atom’s unique role in balancing electronic, steric, and pharmacokinetic parameters.

Synthetic methodologies have capitalized on the 4-chloro group’s reactivity. Palladium-catalyzed cross-coupling reactions at this position proceed with >85% yield under mild conditions, enabling rapid generation of analog libraries. A representative transformation involves Suzuki-Miyaura coupling with aryl boronic acids to produce biaryl derivatives investigated as translocator protein (TSPO) ligands for neuroimaging applications. The chlorine atom’s departure during such reactions leaves no residual functionality, ensuring clean product formation without competing side reactions.

Properties

IUPAC Name

4-chloro-5H-pyridazino[4,5-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-9-7(5-12-14-10)6-3-1-2-4-8(6)13-9/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMLHHTWRRCTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=NC(=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H-pyridazino[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dimethyl indole-2,3-dicarboxylate with hydrazine hydrate, followed by chlorination . Another approach involves the alkylation of pyridazino[4,5-b]indole with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H-pyridazino[4,5-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Analogs and Bioisosteres

A. Pyridazino[4,5-b]indole Derivatives

  • 4-Methyl-5H-pyridazino[4,5-b]indole: Lacks the chloro group at position 4, reducing electrophilicity. Exhibits weaker cytostatic activity compared to the chloro analog, highlighting the importance of the 4-substituent in enhancing antitumor potency .
  • 4-Phenyl-5H-pyridazino[4,5-b]indole: The bulky phenyl group at position 4 improves π-π stacking interactions but reduces solubility. Lower anticancer activity compared to 4-chloro derivatives suggests steric hindrance may limit target binding .
  • Alkylsulfanyl-Pyridazino[4,5-b]indoles (e.g., 4-benzylsulfanyl): Sulfur-containing derivatives show multitarget inhibition of EGFR and PI3K-AKT pathways. Compound 4a (IC₅₀ = 0.18 µM against HT-1080) outperforms gefitinib (IC₅₀ = 0.75 µM), demonstrating enhanced kinase selectivity .

B. Aza-Carbolines

  • β-Carbolines (e.g., Harman): Natural analogs lacking the pyridazine ring. While both bind DNA, 4-chloro-5H-pyridazino[4,5-b]indole exhibits higher genotoxicity due to the electron-withdrawing chloro group stabilizing DNA adducts .
  • γ-Carbolines: Differ in ring fusion positions. Pyridazinoindoles show broader pharmacological profiles, including antiplatelet and antihypertensive effects, due to enhanced hydrogen bonding with receptors .
Heterocyclic Aromatic Amines (HAAs)
  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): A carcinogenic HAA with a fused imidazole-pyridine system. Unlike 4-chloro-pyridazinoindole, PhIP primarily forms DNA adducts via metabolic activation, leading to mutagenicity .
  • AαC (2-Amino-9H-pyrido[2,3-b]indole): Structurally similar but lacks the pyridazine ring. Both compounds inhibit UDP-glucuronosyltransferases (UGTs), but 4-chloro-pyridazinoindole exhibits stronger cytotoxicity (IC₅₀ = 5 µM vs. 20 µM for AαC in HT-1080 cells) .
Pharmacological Profiles
Compound Anticancer Activity (IC₅₀, µM) Key Targets Additional Activities
This compound 0.15 (HT-1080) EGFR, PI3K, DNA Antiplatelet, antihypertensive
4-Methyl analog 2.1 (HT-1080) DNA intercalation Moderate cytotoxicity
Gefitinib 0.75 (HT-1080) EGFR None
Harman (β-carboline) >10 Monoamine oxidase Neurotoxicity
Structure-Activity Relationships (SAR)
  • Position 4 : Chloro > methyl > phenyl in enhancing cytotoxicity. The chloro group increases electrophilicity, facilitating covalent interactions with kinase ATP pockets .
  • Position 5 : Cyclopropyl substitution (e.g., 5-cyclopropyl derivatives) improves metabolic stability by shielding the indole nitrogen from oxidation .
  • Side Chains: Alkylsulfanyl and anilino groups at position 8 enhance PI3K inhibition (e.g., compound 10f, IC₅₀ = 0.09 µM) by extending into hydrophobic kinase domains .

Biological Activity

4-Chloro-5H-pyridazino[4,5-b]indole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and promising biological activities. This compound is part of the pyridazino[4,5-b]indole family, which is known for its potential in developing therapeutic agents, particularly in oncology.

Chemical Structure and Properties

The molecular structure of this compound consists of a fused pyridazine and indole ring system, characterized by the presence of a chlorine atom at the fourth position. This unique arrangement not only influences its chemical reactivity but also its biological interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The compound has been studied for its cytotoxic effects against various cancer cell lines and its mechanism of action involving key signaling pathways.

The primary mechanism through which this compound exerts its effects is through the inhibition of phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell growth and survival, and its inhibition leads to:

  • Up-regulation of pro-apoptotic genes.
  • Down-regulation of anti-apoptotic genes.
    These changes culminate in the induction of apoptosis in cancer cells, making this compound a potential candidate for anticancer drug development .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several human tumor cell lines. The following table summarizes some key findings from recent studies:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)4.25
HeLa (Cervical)5.35
A549 (Lung)6.98

These values indicate that the compound is comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting its potential utility as an anticancer drug.

Case Studies

  • Breast Cancer Therapy : A study focused on the use of hydrazide-based derivatives of pyridazino[4,5-b]indole, including this compound, found that these compounds displayed potent cytotoxic activity against MCF-7 breast cancer cells with IC50 values significantly lower than traditional treatments .
  • Mechanistic Insights : Further investigations using RT-PCR revealed that the most active derivatives led to the up-regulation of pro-apoptotic genes while inhibiting anti-apoptotic pathways, confirming their role as effective anticancer agents .

Comparative Analysis with Related Compounds

In comparison with other compounds in the pyridazino[4,5-b]indole series, this compound stands out due to its unique chlorine substitution and enhanced biological activity. Other derivatives have shown varying degrees of cytotoxicity but often lack the potency observed with this specific compound.

Compound NameIC50 (μM)Biological Activity
1-Methyl-5H-pyridazino[4,5-b]indole>20Moderate cytotoxicity
2-Methyl-5H-pyridazino[4,5-b]indole>15Weak cytotoxicity
This compound <6 Significant anticancer activity

Q & A

Q. What are the key synthetic strategies for 4-chloro-5H-pyridazino[4,5-b]indole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways:

  • Fischer indole synthesis : Ethyl indole-2-carboxylates are prepared via cyclization of ethyl pyruvate 4-bromophenylhydrazone in polyphosphoric acid (PPA). Friedel-Crafts acylation with AlCl₃ and acetyl chloride yields intermediates, but electron-donating groups (e.g., methoxy) can reduce yields by directing electrophilic attacks to ortho positions .
  • Hydrazinolysis : Condensation of hydrazine with 3-formylindole-2-carboxylates (e.g., Scheme 4) produces 4-oxo derivatives, which are chlorinated to form the final compound. Yields depend on solvent choice (e.g., 2-ethoxyethanol-water mixtures) and substituent reactivity .
  • Cycloaddition : Inverse-electron-demand Diels-Alder reactions between tetrazines and indoles (Scheme 38) offer regioselective routes but require controlled nitrogen elimination .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

  • X-ray crystallography : Resolves absolute stereochemistry and tautomeric forms (e.g., keto-enol tautomerism in 4-oxo derivatives) .
  • NMR/FTIR : Confirm substitution patterns (e.g., chlorination at position 4) and hydrazone formation .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for brominated intermediates (e.g., 7-bromo derivatives in Scheme 30) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity, such as PDE-IV inhibition or antimutagenic effects?

  • PDE-IV inhibition : 1-Hydrazino-4-(3,5-dimethylpyrazolyl) derivatives (e.g., compound 7a.HCl) exhibit dual activity as PDE-IV and TXA2 synthetase inhibitors. Planar topography and acidic protons are critical for binding .
  • Antimutagenic effects : Substituents like methoxy groups enhance activity against heterocyclic amines (e.g., Trp-P-1) in Ames tests, likely via electron donation or steric hindrance .
  • Microtubule depolymerization : Pyrimido[4,5-b]indole-4-amines show SAR dependence; bulkier substituents at position 4 improve MDA-MB-435 cell line inhibition .

Q. What methodological approaches resolve contradictions in electrochemical data for corrosion inhibition studies?

  • Potentiodynamic polarization : Quantifies corrosion current density (Icorr) and inhibition efficiency. For example, 1,4-bis(2-pyridyl) derivatives achieve >90% efficiency in 1 M HCl via adsorption on mild steel .
  • Electrochemical impedance spectroscopy (EIS) : Distinguishes charge-transfer resistance (Rct) from double-layer capacitance (Cdl). Discrepancies arise from varying adsorption modes (physisorption vs. chemisorption) .
  • DFT calculations : Correlate inhibitor molecular descriptors (e.g., HOMO/LUMO energies) with experimental efficiency .

Q. How can researchers optimize regioselectivity in cyclization reactions for pyridazino[4,5-b]indole derivatives?

  • Solvent effects : Refluxing in 2-ethoxyethanol-water (1:1) minimizes side reactions during hydrazinolysis (Scheme 22) .
  • Catalyst selection : Sodium hydride promotes benzylation at position 5, while K₂CO₃ in DMF favors O-alkylation (Scheme 30) .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition in nitrone intermediate synthesis (Scheme 29) .

Methodological Challenges and Solutions

Q. How to address low yields in Friedel-Crafts acylation steps for indole intermediates?

  • Electron-withdrawing groups : Use nitro or chloro substituents to deactivate competing electrophilic sites .
  • Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce over-acylation .

Q. What strategies validate the antimutagenic activity of this compound derivatives?

  • Ames test (Salmonella typhimurium) : Quantify reverse mutations induced by Trp-P-1 or PhIP with/without inhibitors .
  • In vivo micronucleus test : Assess chromosomal damage in rodent bone marrow cells post-exposure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-5H-pyridazino[4,5-b]indole
Reactant of Route 2
Reactant of Route 2
4-chloro-5H-pyridazino[4,5-b]indole

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